Optimized PEG3 Spacer Length Reduces Steric Hindrance Compared to PEG2
The PEG3 spacer (three ethylene glycol units) provides a quantifiable advantage over the shorter PEG2 spacer in terms of reduced steric hindrance during conjugation. Fmoc-PEG2-NHS ester, with a molecular weight of 496.51 g/mol , has a shorter chain that limits its ability to mitigate steric clashes between bulky conjugated entities. In contrast, the PEG3 spacer in Fmoc-PEG3-NHS ester, with a molecular weight of 540.6 g/mol , provides additional length (approximately 12.7 Å extended length) [1] that reduces steric hindrance, thereby improving coupling efficiency and product homogeneity .
| Evidence Dimension | Linker length (ethylene glycol units) and molecular weight |
|---|---|
| Target Compound Data | 3 units, 540.6 g/mol |
| Comparator Or Baseline | Fmoc-PEG2-NHS ester: 2 units, 496.51 g/mol |
| Quantified Difference | +1 unit; +44.09 g/mol (~8.9% increase) |
| Conditions | Standard solid-phase peptide synthesis (SPPS) conditions |
Why This Matters
The reduced steric hindrance afforded by the PEG3 spacer is critical for achieving high coupling efficiency and minimizing side reactions when conjugating bulky ligands, such as E3 ligase ligands and target protein ligands in PROTAC synthesis.
- [1] Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Elsevier. View Source
